1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAGUVODSNQJHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol typically involves the reaction of 4-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The hydroxyl group can be introduced via subsequent oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted organic synthesis (MAOS) can be employed to increase synthetic efficiency and support green chemistry initiatives .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 1-[(4-Methylphenyl)methyl]pyrrolidine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine.
Major Products Formed:
Oxidation: 1-[(4-Methylphenyl)methyl]pyrrolidin-3-one.
Reduction: 1-[(4-Methylphenyl)methyl]pyrrolidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Ring Size and Conformational Flexibility
- Replacing pyrrolidine with piperidine (as in [1-(4-Methyl-benzyl)-piperidin-3-yl]-methanol) increases ring size, altering conformational flexibility and steric interactions. Piperidine derivatives often exhibit distinct pharmacokinetic profiles due to reduced ring strain .
Functional Group Modifications
- The oxadiazole moiety in 1-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol introduces hydrogen-bond acceptors, which can improve target affinity and solubility .
Biological Activity
1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure, characterized by a pyrrolidine ring with a hydroxyl group and a 4-methylphenyl moiety, plays a significant role in its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C12H17NO, with a molecular weight of 191.27 g/mol. The compound's IUPAC name reflects its structural components, indicating the presence of both a pyrrolidine and a phenyl group with specific substitutions. The following table summarizes the structural features and comparisons with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Pyrrolidine ring, hydroxyl group, 4-methylphenyl | Distinct chemical and biological properties |
| Pyrrolidine | Basic pyrrolidine structure | Lacks phenyl and hydroxyl substitutions |
| Pyrrolidinone | Contains a carbonyl group | Different functional group compared to hydroxyl |
| Prolinol | Hydroxyl group at a different position | Structural variations lead to different properties |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism of action often involves binding to specific proteins or enzymes, modulating their activity and leading to significant changes in metabolic pathways. Studies have shown that this compound can inhibit the growth of bacteria by interfering with protein synthesis, similar to established antibiotics like lincosamides and tetracyclines which also contain pyrrolidine structures .
Anticancer Potential
The compound is also being investigated for its anticancer properties . Preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression, making it a candidate for further pharmacological studies in cancer treatment . In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an adjunct therapy in oncology.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound can bind to certain receptors or enzymes, modulating their activity.
- Signal Transduction : It influences cellular signaling pathways, which can lead to altered gene expression.
- Metabolic Pathway Modulation : By affecting enzyme activity, it can change the course of metabolic reactions within cells.
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
- Antimicrobial Efficacy : A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a new antimicrobial agent .
- Cytotoxicity in Cancer Cells : Research demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its role in future cancer therapies .
- Pharmacological Applications : Ongoing investigations are exploring the compound's use as a lead structure for developing new drugs targeting specific diseases due to its favorable interaction profiles with biological targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves multi-step organic synthesis, starting with functionalized pyrrolidine precursors. For example, refluxing intermediates with catalysts like chloranil in xylene (10 mL, 25–30 hours) under controlled temperature can yield derivatives with ~70–85% purity. Purification via recrystallization (e.g., methanol) is critical to isolate the target compound . Adjusting solvent polarity and catalyst loading (e.g., 1.4 mmol chloranil per 1 mmol substrate) can optimize yield .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key characterization steps include:
- Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns on the pyrrolidine ring and benzyl group.
- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays).
- Physicochemical profiling : Density (~0.92 g/mL at 25°C) and solubility in polar solvents (e.g., methanol, DMSO) should be quantified using standardized protocols .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- First aid : In case of skin contact, rinse with water for 15 minutes and seek medical attention. Contaminated gloves must be disposed of as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s binding affinity to biological targets?
- Methodological Answer :
- Rational design : Introduce electron-withdrawing groups (e.g., fluoro substituents) on the benzyl moiety to improve receptor interactions. Comparative studies of analogs (e.g., 3-fluoro derivatives) show increased binding affinity to amine receptors by ~30% .
- Docking studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., GPCRs). Validate predictions with SPR (surface plasmon resonance) assays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C).
- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., PubChem datasets) to identify outliers. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
Q. How can enantiomeric purity impact pharmacological outcomes?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers. The (R)-enantiomer of structurally related pyrrolidinols exhibits 5-fold higher selectivity for dopamine receptors than the (S)-form .
- In vivo testing : Compare pharmacokinetics (e.g., half-life, AUC) of enantiomers in rodent models to validate stereochemical effects .
Q. What advanced techniques elucidate the compound’s metabolic pathways?
- Methodological Answer :
- LC-HRMS : Couple liquid chromatography with high-resolution mass spectrometry to identify phase I/II metabolites (e.g., hydroxylated or glucuronidated products).
- Isotope labeling : Use ¹⁴C-labeled compound in hepatocyte incubations to track metabolic stability. Pilot studies show CYP3A4 as the primary enzyme responsible for oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
